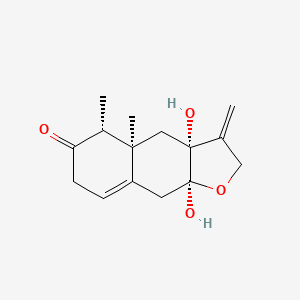
Anti-inflammatory agent 5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-inflammatory agent 5 is a compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate symptoms associated with various inflammatory conditions. This compound is part of a broader class of anti-inflammatory agents that work by inhibiting specific pathways involved in the inflammatory response.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 5 typically involves multi-step organic reactions. One common synthetic route includes the reaction of substituted enamines with triethyl orthoformate and ammonium acetate under zinc chloride catalysis . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using large-scale reactors, and ensuring stringent quality control measures. The use of eco-friendly and sustainable processes is also emphasized to minimize environmental impact .
化学反应分析
Types of Reactions: Anti-inflammatory agent 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Anti-inflammatory agent 5 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Industry: Utilized in the development of new anti-inflammatory drugs and formulations.
作用机制
The mechanism of action of anti-inflammatory agent 5 involves the inhibition of specific enzymes and pathways that mediate the inflammatory response. It primarily targets the cyclooxygenase pathway, inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of pro-inflammatory prostaglandins . This inhibition reduces the levels of prostaglandins, thereby alleviating inflammation and pain.
相似化合物的比较
Anti-inflammatory agent 5 can be compared with other similar compounds, such as:
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) that also inhibits cyclooxygenase enzymes.
Aspirin: Another NSAID that irreversibly inhibits cyclooxygenase enzymes and has additional antiplatelet effects.
Diclofenac: A potent NSAID with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: this compound is unique in its specific molecular structure, which may confer distinct pharmacological properties and therapeutic benefits compared to other NSAIDs .
Conclusion
This compound is a valuable compound with significant anti-inflammatory properties. Its synthesis, chemical reactions, and mechanism of action have been extensively studied, making it a promising candidate for further research and development in various scientific fields.
属性
分子式 |
C15H20O4 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC 名称 |
(3aR,4aR,5R,9aS)-3a,9a-dihydroxy-4a,5-dimethyl-3-methylidene-4,5,7,9-tetrahydrobenzo[f][1]benzofuran-6-one |
InChI |
InChI=1S/C15H20O4/c1-9-7-19-15(18)6-11-4-5-12(16)10(2)13(11,3)8-14(9,15)17/h4,10,17-18H,1,5-8H2,2-3H3/t10-,13+,14+,15-/m0/s1 |
InChI 键 |
ZSZRCONWEWPGJA-QOWREQOWSA-N |
手性 SMILES |
C[C@H]1C(=O)CC=C2[C@@]1(C[C@]3(C(=C)CO[C@]3(C2)O)O)C |
规范 SMILES |
CC1C(=O)CC=C2C1(CC3(C(=C)COC3(C2)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


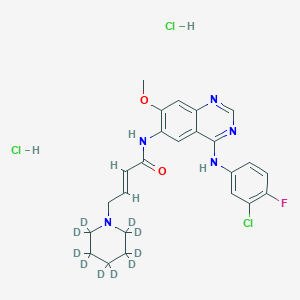
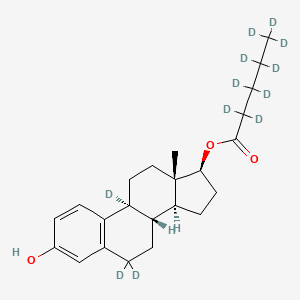
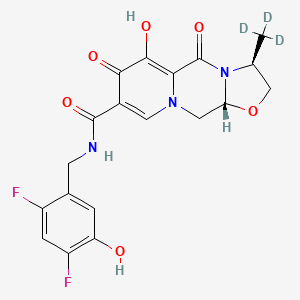

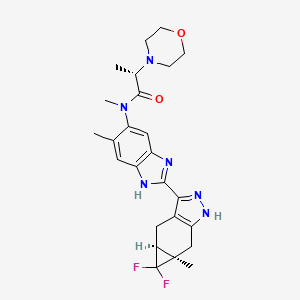
![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)

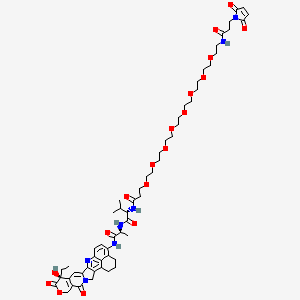
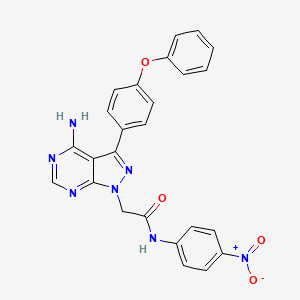
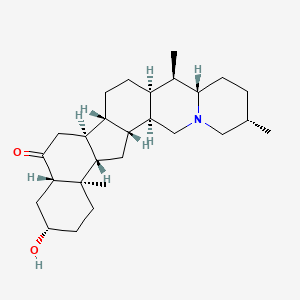
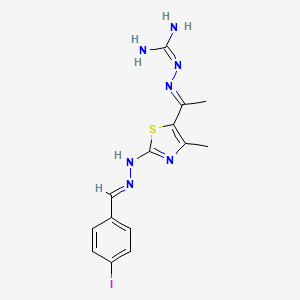
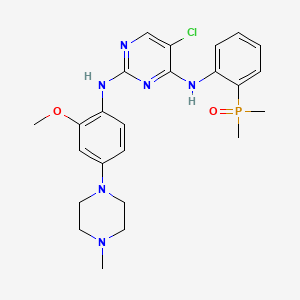
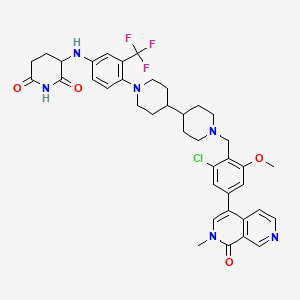
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
